molecular formula C8H15NO2 B12577598 3-Cyclopentyl-N-hydroxypropanamide CAS No. 197785-30-1

3-Cyclopentyl-N-hydroxypropanamide

Cat. No.: B12577598
CAS No.: 197785-30-1
M. Wt: 157.21 g/mol
InChI Key: PCDWXHSMVLWAMG-UHFFFAOYSA-N
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Description

3-Cyclopentyl-N-hydroxypropanamide is an organic compound with the molecular formula C8H15NO2 It is characterized by a cyclopentyl group attached to a propanamide backbone, with a hydroxyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-N-hydroxypropanamide typically involves the reaction of cyclopentylamine with a suitable acylating agent, such as propanoyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with hydroxylamine to introduce the hydroxyl group, forming the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-N-hydroxypropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-Cyclopentyl-N-hydroxypropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-N-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the cyclopentyl group provides hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopentyl-N-hydroxybutanamide
  • 3-Cyclopentyl-N-hydroxyhexanamide
  • 3-Cyclopentyl-N-hydroxyheptanamide

Uniqueness

3-Cyclopentyl-N-hydroxypropanamide is unique due to its specific chain length and the presence of a cyclopentyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research applications .

Properties

CAS No.

197785-30-1

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-cyclopentyl-N-hydroxypropanamide

InChI

InChI=1S/C8H15NO2/c10-8(9-11)6-5-7-3-1-2-4-7/h7,11H,1-6H2,(H,9,10)

InChI Key

PCDWXHSMVLWAMG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)NO

Origin of Product

United States

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